molecular formula C23H20N4OS B498864 2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER

2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER

Cat. No.: B498864
M. Wt: 400.5g/mol
InChI Key: CPVBFAPCYYMJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER is a complex organic compound that belongs to the class of triazolobenzimidazoles This compound is characterized by its unique structure, which includes a triazole ring fused to a benzimidazole ring, with additional benzylthio and phenoxyethyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER typically involves multi-step reactionsThe reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, and reducing agents like lithium aluminum hydride for reduction. Solvents such as dichloromethane, ethanol, or acetonitrile are often employed, depending on the specific reaction .

Major Products Formed

The major products formed from these reactions can vary widely. Oxidation typically yields sulfoxides or sulfones, while reduction can produce various hydrogenated derivatives. Substitution reactions can introduce new functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER involves its interaction with specific molecular targets. In medicinal applications, it may inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt signaling pathways involved in cell proliferation and survival, making it effective against certain cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(BENZYLSULFANYL)-9H-[1,2,4]TRIAZOLO[4,3-A][1,3]BENZIMIDAZOL-9-YL]ETHYL PHENYL ETHER is unique due to its specific combination of benzylthio and phenoxyethyl groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields .

Properties

Molecular Formula

C23H20N4OS

Molecular Weight

400.5g/mol

IUPAC Name

1-benzylsulfanyl-4-(2-phenoxyethyl)-[1,2,4]triazolo[4,3-a]benzimidazole

InChI

InChI=1S/C23H20N4OS/c1-3-9-18(10-4-1)17-29-23-25-24-22-26(15-16-28-19-11-5-2-6-12-19)20-13-7-8-14-21(20)27(22)23/h1-14H,15-17H2

InChI Key

CPVBFAPCYYMJNH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4N3CCOC5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C3N2C4=CC=CC=C4N3CCOC5=CC=CC=C5

Origin of Product

United States

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